molecular formula C24H26N2O4S2 B2433379 N-benzyl-3-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxyethyl)propanamide CAS No. 333420-30-7

N-benzyl-3-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxyethyl)propanamide

Cat. No. B2433379
CAS RN: 333420-30-7
M. Wt: 470.6
InChI Key: UMFKLHAQMQZBHX-PGMHBOJBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-3-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxyethyl)propanamide is a useful research compound. Its molecular formula is C24H26N2O4S2 and its molecular weight is 470.6. The purity is usually 95%.
BenchChem offers high-quality N-benzyl-3-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxyethyl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-benzyl-3-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxyethyl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Reactivity

This compound demonstrates significant versatility in chemical synthesis, serving as a crucial intermediate in the formation of various thiazolidine derivatives. For instance, Velikorodov et al. (2017) highlighted its role in the Hetero-Diels–Alder reaction, resulting in the formation of structurally diverse thiochromeno[2,3-d][1,3]thiazoles, indicating its utility in synthesizing novel organic compounds with potential applications in material science and pharmacology (Velikorodov et al., 2017).

Pharmacological Properties

While maintaining a focus on non-drug usage aspects, it's worth noting that this compound and its derivatives have shown promising biological activity. For instance, Horishny et al. (2020) synthesized derivatives that exhibited moderate antitumor activity, suggesting potential research avenues in cancer treatment and drug design (Horishny & Matiychuk, 2020).

Green Chemistry

The compound's derivatives have also been synthesized through environmentally benign processes. Horishny and Matiychuk (2020) demonstrated the synthesis of N-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamides using water as a reaction medium, aligning with the principles of green chemistry and offering nearly quantitative yields (Horishny & Matiychuk, 2020).

properties

IUPAC Name

N-benzyl-3-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxyethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O4S2/c1-2-30-20-10-8-18(9-11-20)16-21-23(29)26(24(31)32-21)13-12-22(28)25(14-15-27)17-19-6-4-3-5-7-19/h3-11,16,27H,2,12-15,17H2,1H3/b21-16-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMFKLHAQMQZBHX-PGMHBOJBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)N(CCO)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCC(=O)N(CCO)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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